![molecular formula C14H16N2O2 B11182097 4-(dimethylamino)-N-(furan-2-ylmethyl)benzamide](/img/structure/B11182097.png)
4-(dimethylamino)-N-(furan-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(dimethylamino)-N-(furan-2-ylmethyl)benzamide is an organic compound that features a benzamide core substituted with a dimethylamino group and a furan-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-N-(furan-2-ylmethyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with an appropriate amine under basic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine.
Attachment of the Furan-2-ylmethyl Group: The furan-2-ylmethyl group can be attached through a Friedel-Crafts alkylation reaction using furan-2-ylmethanol and a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylamino)-N-(furan-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Amines derived from the benzamide core.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
4-(dimethylamino)-N-(furan-2-ylmethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structural properties make it suitable for the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 4-(dimethylamino)-N-(furan-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the furan ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(dimethylamino)-N-(pyridin-2-ylmethyl)benzamide
- 4-(dimethylamino)-N-(thiophen-2-ylmethyl)benzamide
- 4-(dimethylamino)-N-(pyrimidin-2-ylmethyl)benzamide
Uniqueness
4-(dimethylamino)-N-(furan-2-ylmethyl)benzamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to other heterocyclic analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H16N2O2 |
---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
4-(dimethylamino)-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C14H16N2O2/c1-16(2)12-7-5-11(6-8-12)14(17)15-10-13-4-3-9-18-13/h3-9H,10H2,1-2H3,(H,15,17) |
InChI Key |
ADYOPGNIYVDREN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NCC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.